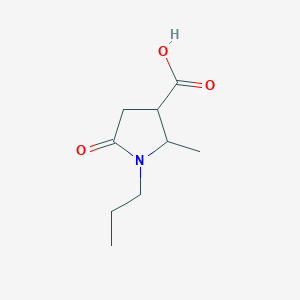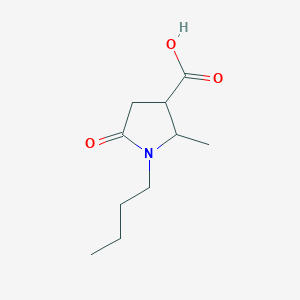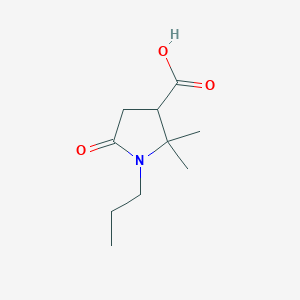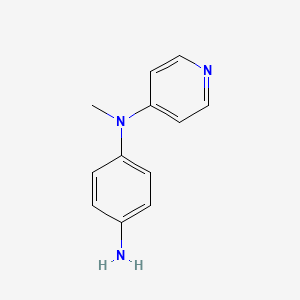
S-Isopropyl o-methyl thiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Isopropyl O-methyl thiocarbonate is an organic compound with the chemical formula C5H10O2S. It is a thiocarbonate ester, characterized by the presence of a thiocarbonyl group (C=S) bonded to an isopropyl group and a methoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-Isopropyl O-methyl thiocarbonate can be synthesized through the reaction of isopropyl alcohol with carbon disulfide in the presence of a base, followed by methylation. The reaction typically involves the following steps:
Formation of Isopropyl Thiocarbonate: Isopropyl alcohol reacts with carbon disulfide in the presence of a base such as sodium hydroxide to form isopropyl thiocarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: S-Isopropyl O-methyl thiocarbonate undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can yield thiols or thioethers.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of different thiocarbonate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various thiocarbonate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-Isopropyl O-methyl thiocarbonate has several applications in scientific research:
Polymer Science: It is used as a monomer in the synthesis of polymers with unique properties.
Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific functionalities, such as stimuli-responsive polymers.
Wirkmechanismus
The mechanism of action of S-Isopropyl O-methyl thiocarbonate involves its reactivity with nucleophiles, electrophiles, and radicals. The thiocarbonyl group (C=S) is highly reactive and can undergo nucleophilic addition, electrophilic substitution, and radical reactions. These reactions are facilitated by the electron-withdrawing nature of the thiocarbonyl group, which makes the carbon atom more susceptible to attack by nucleophiles and radicals .
Vergleich Mit ähnlichen Verbindungen
- S-Methyl O-methyl thiocarbonate
- S-Ethyl O-methyl thiocarbonate
- S-Propyl O-methyl thiocarbonate
Comparison: S-Isopropyl O-methyl thiocarbonate is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness affects its reactivity and the types of products formed in chemical reactions. For example, the bulkier isopropyl group can influence the selectivity and rate of nucleophilic substitution reactions compared to smaller alkyl groups like methyl or ethyl .
Eigenschaften
IUPAC Name |
methyl propan-2-ylsulfanylformate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(2)8-5(6)7-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVKKNWZGJZOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008983.png)
![2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008990.png)
![2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008991.png)
![2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008999.png)










